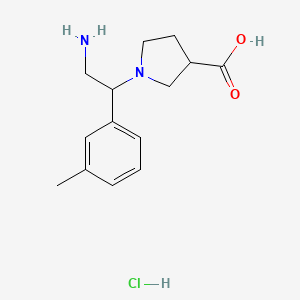
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hcl is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hydrochloride (often referred to as m-Tolyl-pyrrolidine) is a chemical compound with significant potential in pharmaceutical research. Its structure includes a pyrrolidine ring, an amino group, and a carboxylic acid functional group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H21ClN2O2
- Molecular Weight : 284.78 g/mol
- Appearance : White to yellow solid
1. Antitumor Activity
Research has indicated that m-Tolyl-pyrrolidine exhibits potential antitumor properties. Studies have focused on its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in Molecules demonstrated that derivatives of pyrrolidine compounds showed significant cytotoxicity against human cancer cell lines, suggesting that modifications in the structure could enhance their efficacy against tumors .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may play a role in protecting neuronal cells from damage.
Research Findings : In vitro studies have shown that m-Tolyl-pyrrolidine can enhance GABAergic transmission, which is crucial for neuroprotection and reducing excitotoxicity .
3. Anti-inflammatory Properties
Inflammation is a common pathway in many chronic diseases. The anti-inflammatory effects of m-Tolyl-pyrrolidine have been explored in various experimental models.
Evidence : A study highlighted its ability to reduce pro-inflammatory cytokines in macrophage cultures, indicating a potential role in managing inflammatory conditions .
Synthesis Methods
Several synthesis routes for m-Tolyl-pyrrolidine have been documented. The most common involves the reaction of m-toluidine with pyrrolidine-3-carboxylic acid under controlled conditions to yield the hydrochloride salt.
| Synthesis Method | Description |
|---|---|
| Method A | Condensation of m-toluidine with pyrrolidine-3-carboxylic acid using acid catalysts. |
| Method B | Use of microwave-assisted synthesis for rapid formation of the desired compound with improved yields. |
Comparative Analysis with Similar Compounds
The biological activity of m-Tolyl-pyrrolidine can be compared with structurally similar compounds to understand its unique properties better.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Aminoethyl)-pyrrolidine-3-carboxylic acid | C11H16N2O2 | Lacks the m-tolyl group; simpler structure |
| 1-(2-Aminopropyl)-pyrrolidine-3-carboxylic acid | C12H17N2O2 | Contains a propyl chain instead of m-tolyl |
| 4-Amino-pyrrolidine-3-carboxylic acid | C7H12N2O2 | Different ring substitution; lacks the m-tolyl side chain |
The presence of the m-tolyl substituent in 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid hydrochloride enhances its lipophilicity and may contribute to improved cellular uptake and bioactivity compared to its analogs.
属性
IUPAC Name |
1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10-3-2-4-11(7-10)13(8-15)16-6-5-12(9-16)14(17)18;/h2-4,7,12-13H,5-6,8-9,15H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCAAFULJSPSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N2CCC(C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














